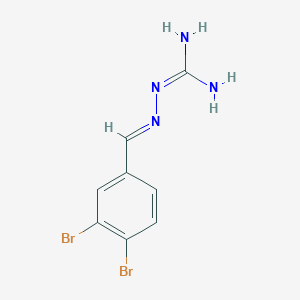
2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC-263093 is a selective agonist for the neuropeptide FF receptor type 2 (NPFFR2). This compound has shown potential in reversing opiate tolerance and has been studied for its anxiolytic effects. It functionally activates NPFFR2 and blocks the activation of NPFFR1, making it a valuable tool in neuropharmacological research .
准备方法
The synthesis of AC-263093 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, involving bromination and coupling reactions .
化学反应分析
AC-263093 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
AC-263093 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the neuropeptide FF receptor system.
Biology: It helps in understanding the role of NPFFR2 in various biological processes, including stress response and pain modulation.
Medicine: It has potential therapeutic applications in reversing opiate tolerance and treating anxiety disorders.
Industry: It is used in the development of new pharmacological agents targeting the NPFFR2 receptor
作用机制
AC-263093 exerts its effects by selectively activating the NPFFR2 receptor and blocking the activation of NPFFR1. This dual action helps in modulating the neuropeptide FF receptor system, which plays a crucial role in pain perception, stress response, and anxiety. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis and the expression of c-Fos protein in the hypothalamic paraventricular nucleus .
相似化合物的比较
AC-263093 is unique in its selective activation of NPFFR2 and blocking of NPFFR1. Similar compounds include:
AC-099: Another NPFFR2 agonist with similar properties but different pharmacokinetic profiles.
SHA 68: A selective NPFFR1 antagonist used in neuropharmacological research.
BIBO3304: A neuropeptide Y receptor antagonist with different receptor selectivity
AC-263093 stands out due to its dual action on NPFFR2 and NPFFR1, making it a valuable compound for studying the neuropeptide FF receptor system and its associated physiological effects.
属性
分子式 |
C8H8Br2N4 |
|---|---|
分子量 |
319.98 g/mol |
IUPAC 名称 |
2-[(E)-(3,4-dibromophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
InChI 键 |
VMYFCUKMGMFQNH-YIXHJXPBSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)Br)Br |
规范 SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



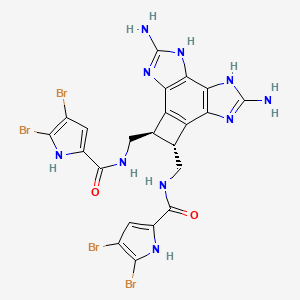
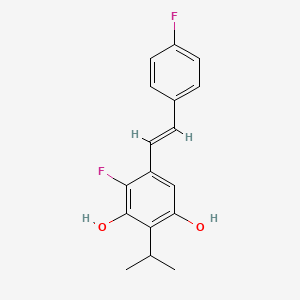
![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
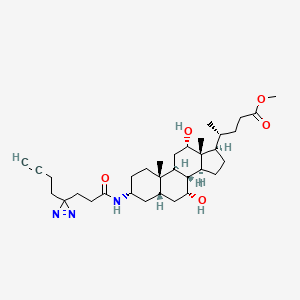

![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
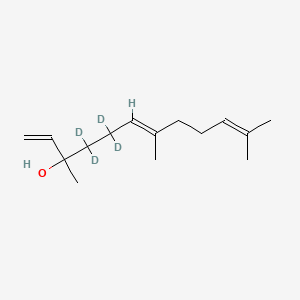
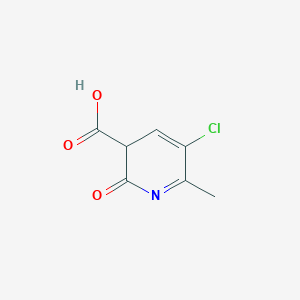
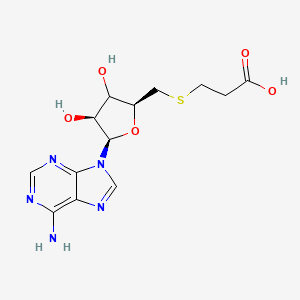
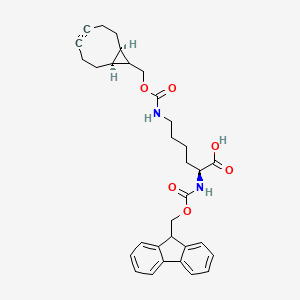
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)
